molecular formula C7H6BrNO2 B14900142 7-Bromo-2,3-dihydro-[1,4]dioxino[2,3-c]pyridine

7-Bromo-2,3-dihydro-[1,4]dioxino[2,3-c]pyridine

Cat. No.: B14900142
M. Wt: 216.03 g/mol
InChI Key: NYTYSLDZVTURTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Bromo-2,3-dihydro-[1,4]dioxino[2,3-c]pyridine: is a chemical compound with the molecular formula C7H6BrNO2 and a molecular weight of 216.03 g/mol . This compound is characterized by a bromine atom attached to a pyridine ring, which is fused with a dioxin ring. It is used primarily in research and development settings.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2,3-dihydro-[1,4]dioxino[2,3-c]pyridine typically involves the bromination of a precursor compound, followed by cyclization to form the dioxin ring. The reaction conditions often include the use of bromine or a brominating agent in the presence of a solvent such as dichloromethane .

Industrial Production Methods: While specific industrial production methods are not widely documented, the compound is generally produced in small quantities for research purposes. The production process involves careful control of reaction conditions to ensure high purity and yield .

Mechanism of Action

The mechanism of action of 7-Bromo-2,3-dihydro-[1,4]dioxino[2,3-c]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the dioxin ring contribute to its binding affinity and specificity . The compound can modulate biological pathways by inhibiting or activating target proteins, leading to various biological effects .

Properties

IUPAC Name

7-bromo-2,3-dihydro-[1,4]dioxino[2,3-c]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO2/c8-7-3-5-6(4-9-7)11-2-1-10-5/h3-4H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYTYSLDZVTURTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CN=C(C=C2O1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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